

"Anticancer agent 110" CAS number 887349-03-3 properties

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Compound of Interest

Compound Name: Anticancer agent 110

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Technical Guide: Anticancer Agent 110 (CAS 887349-03-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anticancer agent 110, identified by the CAS number 887349-03-3, is a synthetic small molecule with demonstrated cytotoxic properties against cancer cells. Its chemical name is 4-(4-fluorophenyl)-5-(4-methyl-1H-imidazol-1-yl)-N-(thiazol-2-yl)pyrimidin-2-amine. This document provides a comprehensive overview of its known properties, proposed mechanisms of action, and detailed experimental protocols for its evaluation.

Physicochemical Properties

A summary of the key physicochemical properties of **Anticancer Agent 110** is presented in Table 1. This data is essential for its handling, formulation, and experimental use.

Table 1: Physicochemical Properties of **Anticancer Agent 110**

Property	Value
CAS Number	887349-03-3
Molecular Formula	C ₁₈ H ₁₃ FN ₆ OS
Molecular Weight	380.4 g/mol
Appearance	Not specified in available literature
Solubility	Not specified in available literature; likely soluble in DMSO for in vitro studies
Storage	Store at -20°C for long-term stability

Biological Activity and Mechanism of Action

Anticancer Agent 110 exhibits its therapeutic potential primarily through the induction of DNA damage and subsequent activation of apoptotic pathways in cancer cells. It has shown particular efficacy in hematological malignancies, such as chronic granulocytic leukemia (CGL).

Cytotoxicity

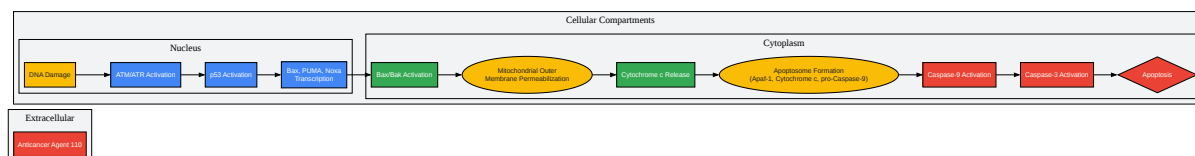
In vitro studies have demonstrated the dose-dependent cytotoxic effects of **Anticancer Agent 110**. A key reported finding is its half-maximal inhibitory concentration (IC₅₀) of 2.5 µM in CGL-derived cell lines.

Table 2: In Vitro Cytotoxicity of **Anticancer Agent 110**

Cell Line	Cancer Type	IC ₅₀ (µM)
CGL-derived cell lines	Chronic Granulocytic Leukemia	2.5

Mechanism of Action: DNA Damage and Apoptosis

The primary mechanism of action of **Anticancer Agent 110** is the induction of DNA damage, which triggers the intrinsic apoptotic pathway. This leads to cell cycle arrest and programmed cell death. The proposed signaling cascade is depicted in the diagram below.



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Caption: Proposed signaling pathway of **Anticancer Agent 110**-induced apoptosis.

Experimental Protocols

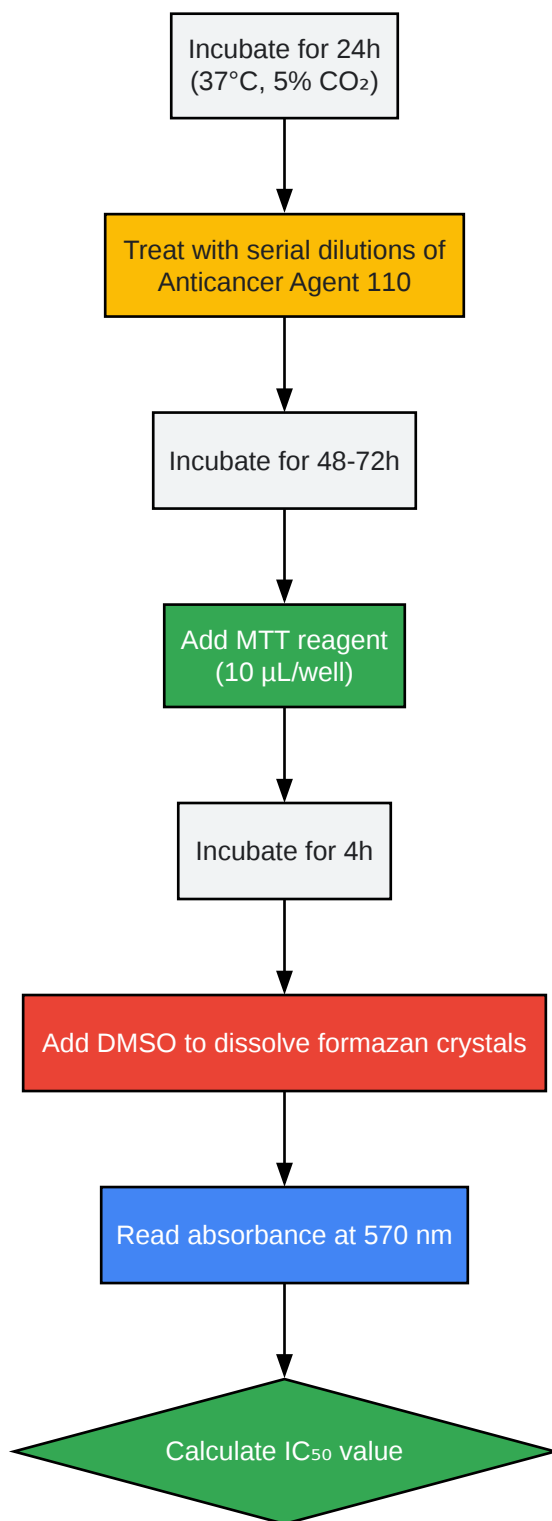
Detailed methodologies for key experiments are provided below. While specific protocols for **Anticancer Agent 110** are not extensively published, the following are standard and recommended procedures for its evaluation.

Synthesis of Anticancer Agent 110

A specific, detailed synthesis protocol for 4-(4-fluorophenyl)-5-(4-methyl-1H-imidazol-1-yl)-N-(thiazol-2-yl)pyrimidin-2-amine is not readily available in the public domain. However, the synthesis of similar N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines has been described in the literature and generally involves a multi-step process. A plausible synthetic route could involve the condensation of a substituted pyrimidine core with the appropriate amine-containing thiazole and imidazole moieties. Researchers should refer to literature on the synthesis of related pyrimidine derivatives for methodological guidance.^{[1][2][3][4]}

In Vitro Cell Viability Assay (MTT Assay)

This protocol is designed to determine the IC₅₀ value of **Anticancer Agent 110**.



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Caption: Workflow for determining IC₅₀ using the MTT assay.

Materials:

- Cancer cell line of interest
- Complete culture medium
- 96-well plates
- **Anticancer Agent 110** (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
- Prepare serial dilutions of **Anticancer Agent 110** in culture medium.
- Replace the medium in the wells with the drug-containing medium and incubate for the desired period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
- Add 10 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using appropriate software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment.

Materials:

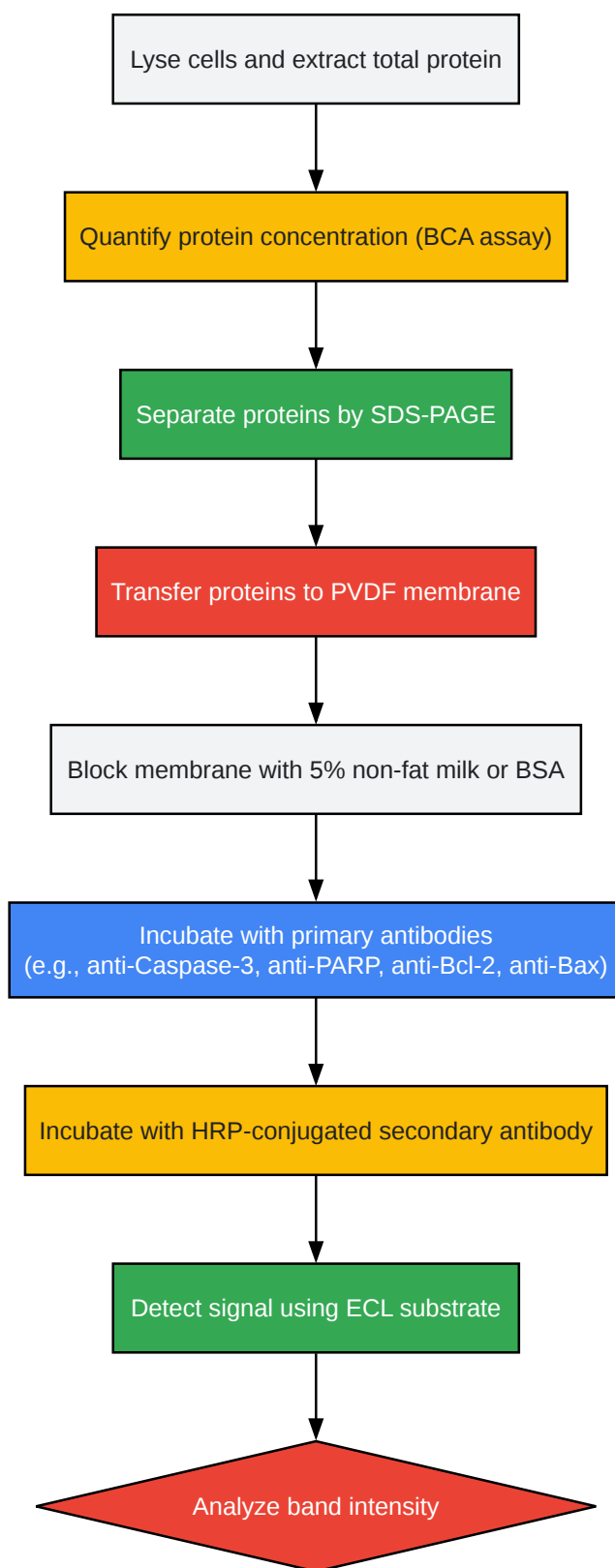
- Cancer cell line of interest
- 6-well plates
- **Anticancer Agent 110**
- Annexin V-FITC Apoptosis Detection Kit
- Flow cytometer

Procedure:

- Seed cells in 6-well plates and allow them to adhere overnight.
- Treat cells with **Anticancer Agent 110** at various concentrations for the desired time.
- Harvest the cells (including floating cells) and wash with cold PBS.
- Resuspend the cells in 1X Annexin V binding buffer.
- Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[\[5\]](#)
- Analyze the stained cells by flow cytometry within one hour.

Western Blot Analysis for Apoptosis Markers

This protocol is for detecting changes in the expression of key apoptosis-related proteins.



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Caption: General workflow for Western blot analysis.[6]

Procedure:

- Treat cells with **Anticancer Agent 110** and a vehicle control.
- Lyse the cells and quantify the protein concentration.[\[7\]](#)
- Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[\[8\]](#)
- Block the membrane and incubate with primary antibodies against proteins of interest (e.g., cleaved Caspase-3, PARP, Bcl-2, Bax).[\[6\]](#)
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[\[9\]](#)
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[\[6\]](#)

Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining and flow cytometry to analyze the cell cycle distribution.

Procedure:

- Treat cells with **Anticancer Agent 110**.
- Harvest and fix the cells in cold 70% ethanol.[\[10\]](#)
- Wash the cells and resuspend them in a staining solution containing PI and RNase A.
- Incubate in the dark for 30 minutes.
- Analyze the cell cycle distribution using a flow cytometer.[\[5\]](#)

In Vivo Antitumor Activity (Xenograft Model)

A standardized protocol for in vivo studies of pyrimidine-based anticancer agents is outlined below.[\[11\]](#)[\[12\]](#)

Procedure:

- Implant human cancer cells (e.g., a CGL cell line) subcutaneously into immunodeficient mice.[13]
- Allow tumors to reach a palpable size (e.g., 100-200 mm³).
- Randomize mice into control and treatment groups.
- Administer **Anticancer Agent 110** (formulated in a suitable vehicle) via an appropriate route (e.g., intraperitoneal or oral).
- Monitor tumor growth and the body weight of the mice regularly.[14]
- At the end of the study, euthanize the mice and excise the tumors for further analysis.

Conclusion

Anticancer Agent 110 (CAS 887349-03-3) is a promising cytotoxic compound that warrants further investigation. Its mechanism of action, centered on DNA damage and apoptosis induction, makes it a candidate for development against hematological malignancies and potentially other cancers. The experimental protocols provided in this guide offer a framework for researchers to further elucidate its therapeutic potential and mechanism of action. Further studies are needed to establish a detailed synthesis protocol, and to conduct comprehensive preclinical and clinical evaluations.

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